molecular formula C20H19FN2OS B2892649 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide CAS No. 896607-91-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide

Cat. No.: B2892649
CAS No.: 896607-91-3
M. Wt: 354.44
InChI Key: TTYVVICIJJJLGN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with an ethyl chain terminating in a 3-phenylpropanamide moiety. The thiazole ring contributes to its aromatic and heterocyclic properties, while the fluorophenyl group enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVVICIJJJLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenylpropanamide groups. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 2-(4-fluorophenyl)thiazole. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide has shown potential in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

(a) N-(6-Nitrobenzothiazole-2-yl)-3-Phenylpropanamide ()
  • Core Structure : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole in the target compound.
  • Nitro group at position 6 (benzothiazole) may confer electron-withdrawing effects, altering reactivity or binding.
  • Implications : The target compound’s thiazole may offer reduced steric hindrance, improving access to hydrophobic binding pockets.
(b) Mirabegron (Evidences 3, 4)
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
  • Key Differences :
    • Amide Chain : Mirabegron’s shorter acetamide vs. the target’s 3-phenylpropanamide may limit conformational flexibility.
    • Substituents : Mirabegron’s hydroxyl-phenylethylamine side chain targets β3-adrenergic receptors, whereas the target’s fluorophenyl-thiazole-propanamide structure lacks this pharmacophore.
  • Activity : Mirabegron’s β3 agonism is well-documented for overactive bladder treatment ; the target compound’s biological role remains uncharacterized in the provided evidence.

Fluorinated Aromatic Groups

(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
  • Core Structure : Triazole vs. thiazole.
  • Comparison : The target’s single 4-fluorophenyl group balances lipophilicity and steric demands, avoiding excessive electronegativity.
(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide ()
  • Fluorine Position : Fluorine on biphenyl vs. fluorophenyl in the target.
  • Structural Impact : Biphenyl systems enhance rigidity and aromatic interactions, while the target’s thiazole may prioritize hydrogen bonding via its nitrogen.

Propanamide Derivatives

(a) Bruchaprotafibum ()
  • Structure : Complex sulfamic acid derivative with thiazole and thiophene groups.
  • Comparison : Bruchaprotafibum’s sulfamic acid and methoxycarbonyl groups introduce acidity and hydrogen-bonding capacity, absent in the target’s simpler propanamide.
  • Activity : Bruchaprotafibum inhibits HPTPβ , suggesting the target’s propanamide could be optimized for phosphatase inhibition if similarly structured.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FN3O3S, with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a phenylpropanamide moiety, which are crucial for its biological interactions.

Biological Activity Overview

Thiazole derivatives are known for their diverse pharmacological properties. The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity:
Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.

2. Anticancer Properties:
Research indicates that this compound may induce apoptosis in cancer cells by interacting with specific receptors or pathways involved in cell survival and proliferation. Its potential as an anticancer agent is being explored in various cancer models.

3. Anti-inflammatory Effects:
this compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction: It may bind to receptors that regulate cell survival and apoptosis.
  • Modulation of Signaling Pathways: The compound can affect signaling pathways related to inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

Case Study 1: Anticancer Activity
In a study focused on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both pathogens, suggesting strong antimicrobial potential.

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